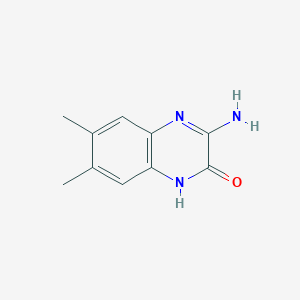

3-Amino-6,7-dimethylquinoxalin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-6,7-dimethyl-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-5-3-7-8(4-6(5)2)13-10(14)9(11)12-7/h3-4H,1-2H3,(H2,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVLYTVJYVNSSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(C(=O)N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70509515 | |

| Record name | 3-Amino-6,7-dimethylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83566-28-3 | |

| Record name | 3-Amino-6,7-dimethyl-2(1H)-quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83566-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-6,7-dimethylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Amino 6,7 Dimethylquinoxalin 2 1h One

Established Synthetic Pathways and Chemical Transformations

The foundational methods for synthesizing the quinoxalin-2-one core rely on well-established condensation and subsequent functionalization reactions. These pathways provide a reliable, albeit sometimes lengthy, route to the target compound.

Condensation Reactions in Quinoxalinone Synthesis

The cornerstone of quinoxalin-2-one synthesis is the cyclocondensation reaction between a 1,2-phenylenediamine derivative and a suitable three-carbon electrophile. In the case of 3-Amino-6,7-dimethylquinoxalin-2(1H)-one, the logical starting material is 4,5-dimethyl-1,2-phenylenediamine. This diamine is reacted with a reagent that can provide the C2 and C3 atoms of the quinoxalinone ring, along with the C3-amino group.

A common approach involves the reaction of the diamine with α-keto acids or their esters. For the synthesis of a 3-amino derivative, a protected amino group on the α-keto acid or a related precursor would be necessary, followed by a deprotection step. A more direct route involves the use of reagents like ethyl 2-amino-2-oxoacetate (oxalamic acid ethyl ester). The reaction proceeds through an initial nucleophilic attack of one of the amino groups of the diamine onto one of the carbonyl carbons of the reaction partner, followed by an intramolecular cyclization and dehydration to form the heterocyclic ring.

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| 4,5-Dimethyl-1,2-phenylenediamine | Ethyl 2-amino-2-oxoacetate | This compound | Acid or base catalysis, heating | General Method |

Alkylation and Arylation Strategies for Quinoxalinone Functionalization

Once the 6,7-dimethylquinoxalin-2(1H)-one core is formed, further functionalization can be achieved through alkylation and arylation reactions. These reactions primarily target the nitrogen atoms (N1 and N4) and the C3 position of the quinoxalinone ring.

N-Alkylation and N-Arylation: The nitrogen atom at the 1-position of the quinoxalinone ring can be readily alkylated or arylated using various electrophiles in the presence of a base. Common alkylating agents include alkyl halides and sulfates, while arylation can be achieved through reactions like the Buchwald-Hartwig amination.

C3-Alkylation and C3-Arylation: Direct functionalization at the C3 position of a pre-formed quinoxalin-2-one is a powerful strategy. This can be achieved through various methods, including radical reactions and transition metal-catalyzed cross-coupling reactions. For instance, radical alkylation can be initiated using radical initiators and alkyl precursors. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, can be employed for C3-arylation, typically requiring a halogenated quinoxalinone precursor at the C3 position.

Advanced Synthetic Approaches

To overcome the limitations of traditional methods, such as harsh reaction conditions and limited substrate scope, several advanced synthetic strategies have been developed. These modern techniques offer improved efficiency, milder conditions, and novel pathways for the synthesis and functionalization of quinoxalinones.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. The condensation reaction to form the quinoxalinone ring can be significantly expedited by the use of microwave irradiation. This technique allows for rapid and uniform heating of the reaction mixture, often leading to shorter reaction times, cleaner reactions, and higher yields compared to conventional heating methods. While specific microwave-assisted synthesis of this compound is not extensively documented, the general applicability of this technology to quinoxalinone synthesis suggests its potential for this target molecule.

Multicomponent Reactions (MCRs) for Quinoxalinone Derivatization

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. For the synthesis of functionalized quinoxalinones, MCRs can be designed to introduce diversity at various positions of the heterocyclic core in a single step. An example of a potential MCR for the synthesis of this compound could involve the one-pot reaction of 4,5-dimethyl-1,2-phenylenediamine, an isocyanide, and a suitable carbonyl compound, followed by an intramolecular cyclization.

Metal-Free and Photoredox-Catalyzed Functionalization

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. Metal-free and photoredox-catalyzed reactions have gained prominence for the C-H functionalization of heterocycles, including quinoxalinones.

Metal-Free C-H Amination: A particularly relevant advanced strategy for the synthesis of this compound is the direct C-H amination of the corresponding 6,7-dimethylquinoxalin-2(1H)-one precursor. This can be achieved using various aminating agents in the presence of an oxidant.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-N bonds under mild conditions. An efficient method for the direct formation of 3-aminoquinoxalin-2(1H)-ones involves a visible-light-induced C(sp²)-H/N-H cross-dehydrogenative coupling (CDC)-amination with aliphatic amines. organic-chemistry.orgnih.gov This reaction proceeds through a radical process and often does not require an external oxidant. nih.gov This approach offers a direct and atom-economical route to the target compound from the readily available 6,7-dimethylquinoxalin-2(1H)-one.

| Precursor | Reagent | Catalyst/Conditions | Product | Reference |

| 6,7-Dimethylquinoxalin-2(1H)-one | Primary or Secondary Aliphatic Amine | Visible Light, Photocatalyst | This compound | organic-chemistry.orgnih.gov |

Regioselective Functionalization and Structural Diversification

The quinoxalin-2(1H)-one framework is a privileged scaffold in medicinal chemistry and materials science. nih.govmdpi.com The ability to selectively introduce substituents at specific positions is crucial for developing new compounds with desired activities. The direct C-H functionalization of the quinoxalin-2(1H)-one core is considered the most efficient and cost-effective approach to synthesize a diverse library of derivatives. nih.gov Research has largely concentrated on the C3 position and the benzene (B151609) ring (benzo-core) for structural modifications.

C3 Position Functionalization Strategies

The C3 position of the quinoxalin-2(1H)-one ring is particularly amenable to functionalization. nih.govnih.gov A variety of synthetic methods have been developed to introduce carbon, nitrogen, oxygen, and other heteroatom-containing groups at this site. These reactions often proceed via radical intermediates or through transition-metal-catalyzed processes. researchgate.netorganic-chemistry.org

Key strategies for C3 functionalization include:

Alkylation: The introduction of alkyl groups can be achieved using various alkyl radical precursors under visible-light conditions or through cobaloxime catalysis. organic-chemistry.org Phenyliodine(III) dicarboxylates have been employed as effective alkylation reagents. nih.gov

Arylation: C-H arylation at the C3 position can be accomplished using arylhydrazines or diaryliodonium salts as aryl radical sources. nih.gov Photocatalytic methods using systems like g-C3N4/NaI under blue light irradiation have also proven effective. organic-chemistry.org

Amidation and Amination: Direct oxidative amidation can be catalyzed by copper to introduce acylamino groups. researchgate.net Furthermore, visible-light-induced cross-dehydrogenative coupling allows for the direct formation of 3-aminoquinoxalin-2(1H)-ones from reactions with aliphatic amines. organic-chemistry.org

Fluoroalkoxylation: The synthesis of 3-fluoroalkoxylquinoxalin-2(1H)-ones has been achieved under catalyst-free and solvent-free conditions using fluoroalkyl-alcohols and a hypervalent iodine reagent. nih.gov

These methodologies provide access to a broad range of 3-substituted quinoxalinone derivatives, which are valuable for exploring structure-activity relationships. researchgate.net

Table 1: Methodologies for C3 Position Functionalization of Quinoxalin-2(1H)-ones

| Functionalization Type | Reagents/Catalysts | Conditions | Reference |

|---|---|---|---|

| Alkylation | Phenyliodine(III) dicarboxylates | Visible light | nih.gov |

| Arylation | Diaryliodonium salts | Radical reaction | nih.gov |

| Amidation | Aromatic/aliphatic amides, Copper catalyst | Oxidative coupling | researchgate.net |

| Amination | Aliphatic amines | Visible light, radical process | organic-chemistry.org |

| Fluoroalkoxylation | Fluoroalkyl-alcohols, PhI(OTFA)2 | Catalyst-free, solvent-free | nih.gov |

Benzo-Core Functionalization (e.g., Halogenation)

Functionalization of the benzene portion of the this compound scaffold allows for modulation of its electronic and steric properties. Halogenation is a common strategy employed for this purpose, as the introduced halogen atoms can serve as handles for further cross-coupling reactions or can directly influence the biological activity of the molecule.

The regioselectivity of these reactions is a key consideration. In related quinoxaline (B1680401) 1,4-dioxide systems, it has been demonstrated that the position of existing substituents influences the reactivity of the benzo-core. For instance, in the nucleophilic substitution of 6,7-dihalogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides, amines exclusively attack the C6 position, leading to 6-amino derivatives. nih.gov This highlights the differential reactivity of the C6 and C7 positions, which can be exploited for selective functionalization. While the dimethyl groups at the C6 and C7 positions of the target compound activate the ring, further electrophilic substitution like halogenation would be directed by these groups.

Table 2: Example of Regioselective Benzo-Core Functionalization

| Substrate | Reagent | Position of Functionalization | Product Type | Reference |

|---|---|---|---|---|

| 6,7-Dihalogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides | Amines | C6 | 6-Amino-7-halogeno derivatives | nih.gov |

Derivatization for Specific Research Applications

The derivatization of the 3-amino group or other positions on the this compound scaffold is a critical step in tailoring the molecule for specific research applications, such as developing biological probes, therapeutic agents, or materials with unique photophysical properties. nih.govmdpi.com Derivatization methods aim to introduce specific functionalities that can interact with biological targets or alter the molecule's properties in a predictable way. mdpi.com

Examples of derivatization strategies for related amino-containing heterocyclic compounds include:

Acylation: The amino group can be acylated to form amides. This strategy is used to synthesize quinoxaline-2-carboxamides, which have been investigated as potential Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors for therapeutic applications. nih.gov

Carbamate Formation: Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) are used to derivatize amino groups, rendering the molecules more suitable for reverse-phase chromatographic analysis and mass spectrometry. nih.gov This is a key technique in metabolomics and analytical biochemistry.

Nucleophilic Substitution: In compounds like 3-amino-1,4-benzodiazepines, the amino group is introduced via nucleophilic substitution, and further modifications can lead to compounds with potential antidepressant, anxiolytic, and anti-nociceptive properties. nih.gov

These derivatization approaches demonstrate the versatility of the amino-quinoxalinone scaffold in generating functionally diverse molecules for targeted research goals.

Table 3: Derivatization Strategies and Their Research Applications

| Derivatization Strategy | Reagent/Reaction Type | Application | Target Molecule Class | Reference |

|---|---|---|---|---|

| Amide Synthesis | Carboxylic acid, POCl3 | ASK1 Inhibitors | Quinoxaline-2-carboxamides | nih.gov |

| Carbamate Formation | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Amino Acid Analysis (UPLC-ESI-MS/MS) | Amino Acids | nih.gov |

| N-Alkylation/Arylation | Nucleophilic Substitution | CNS Agents (Anxiolytic, Antidepressant) | 3-Amino-1,4-benzodiazepines | nih.gov |

Mechanistic Investigations of Reactions Involving 3 Amino 6,7 Dimethylquinoxalin 2 1h One

Reaction Pathway Elucidation (e.g., Radical Chain Mechanisms)

The functionalization of the quinoxalin-2(1H)-one core, particularly at the C3-position, can proceed through various pathways, with radical chain mechanisms being a prominent route. These reactions are often initiated by light or a chemical initiator, leading to the formation of highly reactive radical intermediates.

Preliminary mechanistic studies on the direct C(sp²)–H amination of quinoxalin-2(1H)-ones to produce 3-aminoquinoxalin-2(1H)-ones suggest that the reaction proceeds via a radical process. organic-chemistry.org This is often achieved under visible-light induction without the need for an external ligand or oxidant. researchgate.net In such a pathway, a radical initiator would first abstract a hydrogen atom from the amine, generating an amino radical. This radical would then add to the C3 position of the quinoxalinone ring. Subsequent oxidation and deprotonation steps would then yield the final 3-amino-substituted product.

Three-component reactions involving quinoxalin-2(1H)-ones, which allow for the simultaneous introduction of multiple substituents, have also been shown to proceed through free radical pathways. mdpi.comnih.gov For instance, the K₂S₂O₈-mediated three-component radical cascade for the C3-alkylation of quinoxalin-2(1H)-ones is initiated by the formation of sulfate (B86663) radicals. mdpi.comnih.gov These radicals then participate in a cascade of events involving the other reaction components to ultimately functionalize the quinoxalinone core. Control experiments in these studies often demonstrate the involvement of free radicals in the reaction process. mdpi.comnih.gov

The proposed general mechanism for a radical-mediated amination at the C3-position can be summarized as follows:

Initiation: Formation of a nitrogen-centered radical from an amine precursor, often facilitated by a catalyst or light.

Propagation:

Addition of the nitrogen-centered radical to the C3-position of the quinoxalin-2(1H)-one.

Formation of a new radical intermediate.

Termination/Product Formation: The radical intermediate is oxidized and subsequently deprotonated to afford the 3-aminoquinoxalin-2(1H)-one product. researchgate.net

Table 1: Examples of Radical-Mediated Functionalization of Quinoxalin-2(1H)-ones

| Reaction Type | Reagents and Conditions | Proposed Mechanism | Reference |

| C(sp²)–H Amination | Visible light, amine | Radical process | organic-chemistry.orgresearchgate.net |

| Three-component Alkylation | K₂S₂O₈, DMSO | Free radical mechanism | mdpi.comnih.gov |

| C-H Amination | Anodic oxidation, amine | Radical pathway involving a nitrogen-centered radical | researchgate.net |

Understanding Catalytic Roles in Quinoxalinone Synthesis and Functionalization

Catalysts play a pivotal role in both the synthesis of the quinoxalin-2(1H)-one scaffold and its subsequent functionalization. The use of catalysts can enhance reaction efficiency, selectivity, and sustainability.

The synthesis of the quinoxalinone ring system itself can be achieved through catalyst-free condensation reactions, for example, by reacting α-keto acids with benzene-1,2-diamines in water. organic-chemistry.org However, for more complex transformations and functionalizations, catalytic systems are often indispensable.

Heterogeneous catalysts have gained significant attention in the functionalization of quinoxalin-2(1H)-ones. For instance, copper-based metal-organic frameworks (Cu-CPO-27) have been employed for the synthesis of 3-aminoquinoxalin-2(1H)-ones, using molecular oxygen as the oxidant. mdpi.com These catalysts offer the advantage of easy recovery and reuse without a significant loss of activity. mdpi.com Graphitic carbon nitride (g-C₃N₄) has also been utilized as a heterogeneous photocatalyst for various C-H functionalization reactions of quinoxalin-2(1H)-ones under visible light. mdpi.comnih.gov These reactions are often dependent on the presence of light and oxygen, highlighting the photocatalytic nature of the process. mdpi.comnih.gov

Homogeneous catalysis, including photoredox catalysis, is another powerful tool for the derivatization of quinoxalin-2(1H)-ones. organic-chemistry.org These systems can facilitate a wide range of transformations at the C3 position under mild conditions.

Table 2: Catalytic Systems in Quinoxalinone Chemistry

| Catalyst Type | Reaction | Catalyst Example | Key Features | Reference |

| Heterogeneous | Synthesis of 3-aminoquinoxalin-2(1H)-ones | Cu-CPO-27 | Reusable, uses O₂ as oxidant | mdpi.com |

| Heterogeneous Photocatalyst | C-H functionalization | g-C₃N₄ | Visible-light induced, dependent on light and O₂ | mdpi.comnih.gov |

| Homogeneous Photocatalyst | C3-Arylation | Not specified | Mild conditions, broad scope | organic-chemistry.org |

Intramolecular Rearrangements and Cyclization Mechanisms

While specific examples of intramolecular rearrangements and cyclizations involving 3-Amino-6,7-dimethylquinoxalin-2(1H)-one are not extensively documented in the reviewed literature, the inherent reactivity of the quinoxalinone scaffold and related heterocyclic systems suggests the potential for such transformations.

The synthesis of fused heterocyclic systems often relies on intramolecular cyclization as a key step. For instance, the synthesis of a novel bicyclic pyrazolone (B3327878) system has been achieved through a base-mediated intramolecular cyclization. researchgate.net This type of reaction typically involves the formation of a new ring by the attack of a nucleophilic center within the molecule onto an electrophilic site.

Furthermore, studies on the regioselectivity of reactions on the 3-aminoquinoxalin-2(1H)-one ring system provide insights into the electronic factors that could govern intramolecular processes. For example, the nitration of 6,7-disubstituted-3-aminoquinoxalin-2(1H)-ones has been shown to occur regioselectively at the 8-position. rsc.org Theoretical calculations have confirmed that this is due to the nitronium cation attacking the monoprotonated form of the quinoxalinone. rsc.org This demonstrates how the electronic distribution within the molecule can direct incoming reagents, a principle that would also apply to intramolecular reactions.

The development of synthetic routes that incorporate intramolecular cyclizations could lead to novel polycyclic structures with the this compound core, potentially leading to compounds with unique properties.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to provide a detailed picture of the connectivity and chemical environment of atoms within 3-Amino-6,7-dimethylquinoxalin-2(1H)-one.

In ¹H NMR spectroscopy, the chemical shift (δ), multiplicity (singlet, doublet, etc.), and integration of each signal reveal the electronic environment, the number of neighboring protons, and the relative number of protons, respectively. For this compound, one would expect distinct signals for the aromatic protons at positions 5 and 8, the two methyl groups at positions 6 and 7, the amine (-NH₂) protons, and the amide (N-H) proton. The protons of the amino group and the amide N-H often appear as broad singlets and their chemical shifts can be concentration-dependent.

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. For this compound, ten distinct carbon signals are expected, corresponding to the two methyl carbons, the four aromatic carbons of the benzene (B151609) ring, and the four carbons of the pyrazine (B50134) ring, including the carbonyl carbon (C=O). The chemical shift of the carbonyl carbon typically appears far downfield. In studies of related quinoxaline (B1680401) derivatives, ¹³C NMR has been crucial for distinguishing between isomers where ¹H NMR spectra might be identical. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Predicted data based on analysis of similar quinoxaline structures.

¹H NMR¹³C NMR

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C6-CH₃ | ~20 |

| C7-CH₃ | ~20 |

| C-5 | ~115 |

| C-8 | ~117 |

| C-4a | ~128 |

| C-8a | ~130 |

| C-6 | ~135 |

| C-7 | ~137 |

| C-3 | ~150 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and aiding in the elucidation of its structure through fragmentation analysis. The nominal molecular weight of this compound (C₁₀H₁₁N₃O) is 189.1 g/mol .

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass with very high accuracy, which allows for the calculation of the elemental formula. mdpi.com This confirmation is a critical step in verifying the identity of a newly synthesized compound. nih.gov

The fragmentation pattern observed in the mass spectrum provides structural clues. For the quinoxalinone core, a characteristic fragmentation is the loss of a neutral carbon monoxide (CO) molecule from the pyrazinone ring. nist.gov Further fragmentation of this compound would likely involve cleavages associated with the amino and methyl groups. The analysis of these fragmentation pathways, often supported by tandem MS (MS/MS) experiments, helps to piece together the molecular structure. nist.govnih.gov

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₀H₁₂N₃O]⁺ | 190.1 | Protonated Molecular Ion |

| [M]⁺˙ | [C₁₀H₁₁N₃O]⁺˙ | 189.1 | Molecular Ion |

| [M-CO]⁺˙ | [C₉H₁₁N₃]⁺˙ | 161.1 | Loss of carbon monoxide |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Probing

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic properties of a molecule.

IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation at characteristic frequencies. researchgate.net For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to the N-H bonds of the primary amine and the secondary amide, the C=O bond of the amide, C=N bonds within the pyrazine ring, and C-H bonds of the aromatic and methyl groups. rsc.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretch | 3200-3300 |

| N-H (Amine) | Stretch | 3300-3500 |

| C-H (Aromatic) | Stretch | 3000-3100 |

| C-H (Aliphatic) | Stretch | 2850-3000 |

| C=O (Amide) | Stretch | 1650-1680 |

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insight into its conjugated system. nih.gov The quinoxalinone ring system is a chromophore that absorbs UV light. The spectrum of this compound would display characteristic absorption maxima (λ_max) corresponding to π→π* and n→π* transitions within the conjugated aromatic and heterocyclic ring system. The position and intensity of these bands are sensitive to the substitution pattern on the ring.

Chromatographic Techniques for Purity Assessment and Isolation in Research

Chromatographic methods are essential for the separation, isolation, and purity assessment of synthesized compounds. researchgate.net

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a chemical reaction and to get a preliminary indication of product purity. By comparing the retention factor (Rf) of the product to that of the starting materials, chemists can determine when a reaction is complete.

Column Chromatography is a preparative technique used to purify the crude product. The compound is separated from byproducts and unreacted starting materials by passing the mixture through a stationary phase (commonly silica (B1680970) gel) with a mobile phase (a solvent or mixture of solvents). nih.gov

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used to accurately determine the purity of the final compound. nih.gov A sample is passed through a column under high pressure, and a detector measures the elution of the components. The purity is typically reported as a percentage based on the area of the product peak relative to the total area of all peaks in the chromatogram. For research purposes, a purity of >95% is often required. researchgate.net

Computational and Theoretical Studies of 3 Amino 6,7 Dimethylquinoxalin 2 1h One

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. scispace.com For quinoxalinone derivatives, DFT calculations are instrumental in predicting geometries, electronic properties, and spectroscopic signatures.

Research on various quinoxalinone derivatives demonstrates that DFT, often using the B3LYP functional, can accurately predict molecular structures. researchgate.netias.ac.in A key area of investigation is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE) between HOMO and LUMO is a critical indicator of molecular reactivity; a smaller gap generally corresponds to higher chemical reactivity. researchgate.netmedjchem.com Studies on quinoxalinone analogs show how different substituents on the quinoxaline (B1680401) core influence these energy levels. medjchem.com For instance, the introduction of methyl groups, such as those in 3,7-dimethylquinoxalin-2(1H)-one, has been analyzed to understand their effect on the molecule's planarity and interaction with surfaces. nih.gov

Time-dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis), which has been successfully compared with experimental data for quinoxalinone derivatives, confirming the existence and nature of electronic transitions. researchgate.netias.ac.inmedjchem.com These calculations also reveal how solvent polarity affects the geometries, dipole moments, and electronic transitions of these compounds. researchgate.net

Furthermore, DFT is crucial for studying adsorption properties, particularly in the context of corrosion inhibition. A recent study on the adsorption of quinoxalin-2(1H)-one (QNO) and its methyl-substituted derivatives on an iron surface (Fe(110)) used dispersion-corrected DFT to analyze interaction energies and charge transfer mechanisms. nih.govmdpi.com Analyses such as Projected Density of States (PDOS) and Electron Density Difference (EDD) confirmed significant charge transfer between the active sites of the quinoxalinone molecules and the 3d orbitals of the iron atoms, indicating strong chemical interactions that stabilize adsorption. nih.govmdpi.com The study found that protonated quinoxalinones showed stronger affinity for the surface compared to their neutral counterparts. nih.gov

Table 1: Selected DFT-Calculated Properties of Quinoxalinone Derivatives (Note: This table is a composite of findings from various studies on different quinoxalinone analogs and is for illustrative purposes.)

| Derivative | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Reference |

|---|---|---|---|---|---|---|

| Quinoxalin-2(1H)-one | B3LYP/6-31G(d) | -6.34 | -1.93 | 4.41 | 3.65 | researchgate.netmedjchem.com |

| 3-methylquinoxalin-2(1H)-one | B3LYP/6-31G(d) | -6.21 | -1.85 | 4.36 | 3.72 | researchgate.netmedjchem.com |

| 3,7-dimethylquinoxalin-2(1H)-one | DFT/D3(BJ) | N/A | N/A | N/A | N/A | nih.gov |

Molecular Dynamics Simulations and Adsorption Mechanism Investigations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly valuable for investigating the adsorption mechanisms of molecules onto surfaces, providing insights that are complementary to static DFT calculations.

In the context of quinoxaline derivatives, MD simulations have been effectively used to model their behavior as corrosion inhibitors on metal surfaces. researchgate.netnajah.edu These simulations can reveal the dynamic process of adsorption, showing how the inhibitor molecules orient themselves on a surface like mild steel in an acidic environment. researchgate.net Studies combining MD simulations with DFT have provided strong evidence that the inhibition efficiency of quinoxaline derivatives stems from their ability to adsorb strongly onto the metal surface, forming a protective film. researchgate.netnajah.eduresearchgate.net

MD simulations calculate the interaction and binding energies between the inhibitor molecules and the surface, which helps in ranking the effectiveness of different derivatives. For example, a study on three quinoxaline derivatives found that their inhibition efficiency directly correlated with their adsorption behavior as modeled by MD and Monte Carlo simulations. researchgate.netnajah.edu The simulations can also elucidate the role of the solvent and other environmental factors on the stability and structure of the adsorbed layer. nih.gov

The analysis of the radial distribution function (RDF) from MD simulations can determine the bonding distances between the active atoms (like nitrogen and oxygen in the quinoxalinone ring) and the metal surface atoms, confirming the nature of the interaction (chemisorption vs. physisorption). researchgate.net For quinoxaline derivatives, RDF analysis has shown that heteroatoms and carbon atoms are the most probable sites for adsorption on iron surfaces. researchgate.net

| Inhibitor Molecule | Surface | Simulation Finding | Adsorption Energy (kcal/mol) | Reference |

| (E)-3-styrylquinoxalin-2(1H)-one (STQ) | Mild Steel | Adsorption obeys Langmuir isotherm | -115.2 | researchgate.netnajah.edu |

| (E)-1-benzyl-3-(4-methoxystyryl) quinoxalin-2(1H)-one (BMQ) | Mild Steel | Highest inhibition efficiency, strong adsorption | -130.8 | researchgate.netnajah.edu |

| (E)-3-(2-(furan-2-yl) vinyl) quinoxalin-2(1H)-one (FVQ) | Mild Steel | Moderate inhibition efficiency | -122.5 | researchgate.netnajah.edu |

| Imidazoline & Quinoxaline Derivatives | Fe(001) | Preferential adsorption of quinoline (B57606) derivatives | N/A | researchgate.net |

Molecular Docking Studies in Research Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how small molecules, such as quinoxalinone derivatives, might bind to a biological target, typically a protein or enzyme.

Numerous studies have employed molecular docking to investigate the potential of quinoxaline derivatives as therapeutic agents. nih.gov These compounds have been docked against a wide array of targets implicated in diseases like cancer, microbial infections, and diabetes. nih.govekb.egarabjchem.org For instance, quinoxaline derivatives have been studied as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are key targets in cancer therapy. nih.govekb.eg Docking studies reveal the specific binding modes and interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. ekb.egacs.org

In a study targeting VEGFR-2, four quinoxaline derivatives showed good binding affinities, with calculated energies ranging from -11.93 to -17.11 kcal/mol. ekb.eg The analysis identified key amino acid residues, such as ASP 1044 and GLU 883, as crucial for the binding interaction through hydrogen bonds. ekb.eg Similarly, docking of novel quinoxalin-2(1H)-one derivatives into the active site of S. aureus DNA gyrase helped to rationalize their significant antibacterial activity. arabjchem.org

These in silico studies are crucial for structure-based drug design, as they allow researchers to predict how modifications to the quinoxaline scaffold—such as the addition of amino or methyl groups—might enhance binding affinity and selectivity for a specific target. The results guide the synthesis of new compounds with improved therapeutic potential. nih.govarabjchem.org

Table 3: Selected Molecular Docking Studies of Quinoxaline Derivatives (This interactive table summarizes findings from various docking studies on different quinoxaline analogs.)

| Compound Class | Target Protein (PDB ID) | Biological Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| Quinoxaline Derivatives | VEGFR-2 (2OH4) | Angiogenesis/Cancer | -11.93 to -17.11 | ASP 1044, GLU 883 | ekb.eg |

| Quinoxaline Derivatives | EGFR (4HJO) | Cancer | N/A | N/A | nih.gov |

| Quinoxalin-2(1H)-one Derivatives | S. aureus DNA Gyrase | Antimicrobial | N/A | N/A | arabjchem.org |

| Pyrimido[1,2-a]quinoxalines | Acetylcholinesterase | Insecticidal | -10.54 | Trp143 | acs.org |

| Quinoxaline-2-Carboxamides | Human DNA Topoisomerase | Cancer | N/A | N/A | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are essential tools in medicinal chemistry for predicting the activity of new compounds and for understanding the structural features required for a desired biological effect.

For quinoxaline derivatives, both 2D and 3D-QSAR models have been developed to predict their activity against various targets, including cancer cell lines and Mycobacterium tuberculosis. nih.govnih.gov In a typical QSAR study, a set of known quinoxaline analogs and their measured biological activities are used to build a model. The model is based on molecular descriptors, which are numerical values that describe the physicochemical properties of the molecules, such as their shape, size, and electronic properties. nih.govnih.gov

A 2D-QSAR study on quinoxaline derivatives as anticancer agents against triple-negative breast cancer identified five key molecular descriptors related to energy, molecular force fields, and hydrophobicity that correlated with activity. nih.gov The resulting model showed good statistical significance, with a squared correlation coefficient (r²) of 0.78 for the training set. nih.gov Another study on anti-tubercular quinoxaline derivatives used methods like Genetic Algorithm (GA) and Simulated Annealing (SA) to select the most relevant descriptors from a large pool, leading to predictive 2D and 3D-QSAR models. nih.gov The 3D-QSAR models, in particular, provided insights into how the steric and electrostatic fields around the molecule influence its activity. nih.gov

Similarly, pharmacophore-derived 3D-QSAR models have been developed for quinoxaline derivatives as inhibitors of Aldose Reductase 2 (ALR2), an enzyme implicated in diabetic complications. tandfonline.com These models help to create a template of the essential structural features—like hydrogen bond donors/acceptors and aromatic rings—required for potent inhibition, thus guiding the rational design of new and more effective compounds. tandfonline.commdpi.com

Table 4: Summary of QSAR Models for Quinoxaline Derivatives (Note: This table illustrates the types of models and their statistical validation from studies on various quinoxaline analogs.)

| Activity | Model Type | Key Descriptors Identified | r² (Training Set) | q² (Cross-validation) | Reference |

| Anticancer (TNBC) | 2D-QSAR | Energy dispersive, MMFF, Hydrophobicity, Dipole | 0.78 | 0.71 | nih.gov |

| Anti-tubercular | 2D-QSAR & 3D-QSAR | Topological, Electrostatic, Steric, Electrostatic fields | N/A | N/A | nih.gov |

| ALR2 Inhibition | 3D-QSAR (Atom-based) | Pharmacophoric features (H-bond donor/acceptor, etc.) | Excellent | Excellent | tandfonline.com |

Research Applications of 3 Amino 6,7 Dimethylquinoxalin 2 1h One and Its Derivatives

Role as Ligands in Coordination Chemistry Research

Quinoxaline (B1680401) derivatives, including 3-Amino-6,7-dimethylquinoxalin-2(1H)-one, are recognized for their capacity to act as effective ligands in coordination chemistry. Their molecular structure, featuring nitrogen heteroatoms with lone pairs of electrons, allows them to function as Lewis bases, readily forming coordinate bonds with metal ions (Lewis acids). This interaction is facilitated by the presence of vacant d-orbitals in the metal. researchgate.net

The coordination ability of these compounds is pivotal for the synthesis of novel metal complexes with diverse geometries and electronic properties. Researchers have synthesized and characterized numerous metal complexes of Cu(II), Ni(II), Zn(II), Co(II), Mn(II), and Cd(II) with Schiff base ligands derived from quinoxalines. tubitak.gov.trresearchgate.net Spectroscopic analyses, such as IR and NMR, confirm that coordination often occurs through the nitrogen atoms of the quinoxaline ring and other donor atoms present in the ligand's structure, such as phenolic oxygen or imino nitrogen. tubitak.gov.trresearchgate.netjocpr.com The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands. researchgate.netmdpi.com

Table 1: Coordination Properties of Quinoxaline-based Ligands

| Ligand Type | Metal Ions | Coordination Sites | Characterization Methods | Reference |

|---|---|---|---|---|

| Schiff Bases from Quinoxalines | Cu(II), Ni(II), Zn(II), Co(II), Mn(II), Cd(II) | Imino Nitrogen, Phenolic Oxygen, Quinoxaline Nitrogen | Elemental Analysis, IR, UV-Vis, NMR, Molar Conductivity | tubitak.gov.trresearchgate.netresearchgate.net |

| Amino Acid Quinoxaline Derivatives | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Amino Group, Carboxyl Group | IR Spectroscopy, Atomic Absorption | jocpr.com |

Application as Fluorescent Probes and Sensors in Chemical Biology Research

Derivatives of aminoquinoxalines have emerged as promising candidates for the development of fluorescent probes and sensors. Their inherent photophysical properties, which can be modulated by the introduction of various functional groups, make them suitable for detecting specific analytes such as metal ions and changes in pH. mdpi.com

For instance, a quinoxaline derivative bearing (3-aminopropyl)amino residues at the 6 and 7 positions has been synthesized and demonstrated to be the first water-soluble quinoxaline-based sensor for pH measurements in acidic aqueous media without the need for organic co-solvents. mdpi.com These sensors often operate on a "turn-on" fluorescence mechanism, where the binding of an analyte enhances the fluorescence intensity. nih.govrsc.org This fluorescence enhancement can be attributed to mechanisms like the prevention of photoinduced electron transfer (PET) upon complexation. nih.gov The high molar absorptivity in the visible region is a key feature for their application as optical sensors. mdpi.com

Table 2: Aminoquinoxaline-based Fluorescent Sensors

| Sensor Type | Analyte Detected | Mechanism | Key Feature | Reference |

|---|---|---|---|---|

| Water-soluble quinoxaline derivative | pH (acidic) | Modulation of photophysical properties | Operates in fully aqueous media | mdpi.com |

| Aminoquinoline-based probe | Pb(II) and Al(III) ions | "Turn-on" fluorescence, prevention of PET | High sensitivity and selectivity | nih.gov |

Investigation as Corrosion Inhibitors in Materials Science

Quinoxaline derivatives have been extensively studied as effective corrosion inhibitors for metals, particularly for carbon steel in acidic environments like hydrochloric acid. researchgate.netelectrochemsci.orgresearchgate.net The inhibitory action is attributed to the adsorption of the organic molecules onto the metal surface. This adsorption process is facilitated by the presence of heteroatoms (N, O) and π-electrons in the quinoxaline ring, which allow for interaction with the metal surface. researchgate.netresearchgate.net

Studies on compounds like 3,7-dimethylquinoxalin-2(1H)-one have shown that they act as mixed-type inhibitors. researchgate.net The efficiency of corrosion inhibition generally increases with the concentration of the inhibitor. researchgate.net The adsorption process often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to correlate the molecular and electronic structures of these inhibitors with their experimentally observed inhibition efficiencies, examining parameters like frontier molecular orbital energies (EHOMO and ELUMO) and dipole moments. electrochemsci.orgresearchgate.net

Table 3: Quinoxaline Derivatives as Corrosion Inhibitors for Carbon Steel in 1.0 M HCl

| Inhibitor | Inhibition Efficiency | Mechanism | Adsorption Isotherm | Theoretical Approach | Reference |

|---|---|---|---|---|---|

| 3,7-dimethylquinoxalin-2-(1H)-one | Increases with concentration | Mixed-type inhibitor, surface adsorption | Langmuir | DFT studies on electronic properties | researchgate.netelectrochemsci.org |

| Amino Acids | Significant inhibition | Surface adsorption | Not specified | Molecular dynamics simulations | scribd.com |

Exploitation as Building Blocks in Complex Organic Synthesis

The quinoxalinone core is a valuable scaffold in organic synthesis, serving as a versatile building block for the construction of more complex molecules with significant biological activities. nih.govorganic-chemistry.org Various synthetic methodologies have been developed to functionalize the quinoxalinone ring at different positions.

For example, the C3 position of quinoxalin-2(1H)-ones can be alkylated under photoexcited conditions. organic-chemistry.org The amino group at the C3 position in 3-aminoquinoxalin-2(1H)-one can be readily introduced via visible-light-induced C-H/N-H cross-dehydrogenative coupling. organic-chemistry.org Furthermore, the quinoxaline nucleus can be modified by introducing different substituents to synthesize a wide array of derivatives, such as Schiff bases, pyrazole (B372694) derivatives, and styryl derivatives, each with tailored properties. nih.govmdpi.comnih.gov These synthetic strategies allow for the creation of libraries of compounds for screening in drug discovery and other applications. researchgate.netuj.edu.pl

In Vitro Biological Activity Mechanism Studies

Derivatives of the quinoxaline scaffold have been identified as potent inhibitors of several key enzymes implicated in various diseases.

DNA Gyrase: DNA gyrase is an essential bacterial enzyme, making it a prime target for antibacterial agents. nih.govnih.gov While fluoroquinolones are well-known gyrase inhibitors, the rise of resistance necessitates new inhibitor scaffolds. nih.gov Quinoxaline-based compounds are being explored in this context. Although specific studies on this compound are limited, the general class of N-polycyclic aromatic compounds shows promise. electrochemsci.org The mechanism of many gyrase inhibitors involves interfering with the enzyme's ATPase activity or stabilizing the DNA-gyrase cleavage complex. nih.govmdpi.com

Cathepsin B: Cathepsin B is a lysosomal cysteine protease whose dysregulation is linked to various pathologies, including cancer and neurodegenerative diseases. nih.goveurekaselect.com Several classes of inhibitors have been developed, and quinoxaline derivatives are among the heterocyclic systems investigated. Inhibition can be achieved through both reversible and irreversible mechanisms, often involving covalent modification of the active site cysteine residue. eurekaselect.comnih.govscbt.com For example, CA-074 is a specific inhibitor of Cathepsin B. medchemexpress.com

PARP-1: Poly(ADP-ribose) polymerase 1 (PARP-1) is a crucial enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy, particularly for cancers with BRCA mutations. nih.govnih.gov While many current inhibitors are NAD+ competitive, there is interest in developing allosteric inhibitors to overcome resistance. nih.gov The quinoxalinone scaffold represents a potential framework for designing novel PARP-1 inhibitors.

EGFR: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. Quinoxalinones have been investigated as a novel inhibitor scaffold for EGFR, including drug-resistant mutant forms like EGFR (L858R/T790M/C797S). nih.govnih.gov Molecular docking studies suggest these inhibitors can bind to the kinase domain, forming hydrogen bonds with key residues. nih.gov

Table 4: Quinoxaline Derivatives as Enzyme Inhibitors

| Enzyme Target | Inhibitor Class | Mechanism of Action | Therapeutic Area | Reference |

|---|---|---|---|---|

| DNA Gyrase | N-polycyclic aromatics | Inhibition of supercoiling/ATPase activity | Antibacterial | nih.govnih.gov |

| Cathepsin B | Heterocyclic compounds | Covalent/non-covalent binding to active site | Cancer, neurodegeneration | nih.goveurekaselect.comnih.gov |

| PARP-1 | Novel heterocyclic inhibitors | NAD+ competitive or allosteric inhibition | Cancer | nih.govnih.gov |

| EGFR | Quinoxalinones | Binding to kinase domain, H-bond formation | Cancer | nih.govnih.gov |

Quinoxaline derivatives exhibit a broad spectrum of in vitro antimicrobial activity, including antibacterial and antifungal effects. nih.govresearchgate.netresearchgate.net The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.

The antibacterial activity has been demonstrated against a range of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. mdpi.comnih.govmdpi.com The mechanism of action can vary, but for some derivatives, it involves the inhibition of key enzymes like DNA gyrase. nih.gov Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the quinoxaline ring significantly influence the antimicrobial potency. mdpi.com For example, the introduction of an ether linkage at the C2 position has been explored to optimize activity. nih.gov Metal complexes of quinoxaline derivatives frequently show enhanced antimicrobial activity compared to the uncomplexed ligands, a phenomenon often explained by Tweedy's chelation theory. researchgate.netmdpi.com

Table 5: In Vitro Antimicrobial Activity of Quinoxaline Derivatives

| Compound Type | Tested Organisms | Methodology | Key Findings | Reference |

|---|---|---|---|---|

| Quinoxaline-6-sulfonyl derivatives | Gram-positive and Gram-negative bacteria, fungi | In vitro growth inhibition assay | Broad-spectrum activity observed. | researchgate.net |

| Quinoxaline Schiff bases | S. aureus, B. subtilis, E. coli, P. aeruginosa | Disc diffusion method | Activity influenced by substituents. | nih.gov |

| Metal complexes of quinoxaline Schiff bases | Gram-positive and Gram-negative bacteria | Agar well diffusion method | Complexes are often more active than the free ligand. | researchgate.netmdpi.com |

| Amino acid derivatives of quinolines | E. coli, S. aureus, P. aeruginosa, B. subtilis | MIC determination | Moderate inhibitory activity observed. | mdpi.com |

Antioxidant and Anti-inflammatory Activity at the Cellular and Molecular Level

The therapeutic potential of quinoxaline derivatives, including this compound, in diseases characterized by oxidative stress and inflammation has been a significant area of scientific inquiry. Research has demonstrated that the quinoxaline scaffold is a promising pharmacophore for the development of novel antioxidant and anti-inflammatory agents. nih.gov The dual-action capability of these compounds, targeting both oxidative stress and inflammatory pathways, makes them attractive candidates for further investigation. unav.edu

The anti-inflammatory properties of quinoxaline derivatives are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.gov These enzymes are responsible for the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. unav.edu By inhibiting these enzymes, quinoxaline compounds can effectively modulate the inflammatory response.

Furthermore, a strong connection exists between inflammation and the production of reactive oxygen species (ROS). unav.edu During inflammatory processes, phagocytic cells generate a significant amount of ROS, which can exacerbate tissue damage. unav.edu The radical scavenging properties of quinoxaline derivatives contribute to their anti-inflammatory effects by neutralizing these harmful ROS. unav.edu

Detailed Research Findings

Studies on various quinoxaline derivatives have elucidated their mechanisms of action at a molecular level. For instance, novel synthesized quinoxaline and quinoxaline 1,4-di-N-oxide derivatives have shown significant scavenging activities against free radicals and have demonstrated promising in vitro inhibition of soybean lipoxygenase. nih.govresearchgate.net Certain derivatives have exhibited potent in vivo anti-inflammatory effects, comparable to the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin. unav.edunih.gov

Molecular docking studies have further revealed that quinoxaline derivatives can effectively bind to the active sites of enzymes like COX-2 and epidermal growth factor receptor (EGFR), which are implicated in both inflammation and cancer. rsc.orgrsc.org This dual inhibition highlights the multifaceted therapeutic potential of this class of compounds. The structure-activity relationship (SAR) studies have been crucial in identifying the specific structural features of quinoxaline analogues that are critical for their optimal anti-inflammatory activity. nih.gov

The development of new compounds with both antioxidant and anti-inflammatory properties, coupled with LOX inhibition, represents a promising strategy for addressing chronic inflammation and related pathological conditions. unav.edu

Antioxidant Activity Data

The antioxidant capacity of quinoxaline derivatives is typically evaluated using various in vitro assays. The data presented below is representative of the antioxidant activity observed in studies of quinoxaline derivatives, illustrating their potential to scavenge free radicals.

| Derivative Type | Assay | Activity Metric (IC50/Scavenging %) | Reference Compound | Reference Activity |

|---|---|---|---|---|

| Quinoxaline 1,4-di-N-oxide | DPPH Scavenging | IC50: 15.2 µM | Ascorbic Acid | IC50: 8.5 µM |

| Substituted Quinoxaline | ABTS Scavenging | 78% Scavenging at 50 µM | Trolox | 95% Scavenging at 50 µM |

| Phenyl-propen-one Quinoxaline | LOX Inhibition | IC50 < 1 µM | Indomethacin | IC50: 1.2 µM |

Anti-inflammatory Activity Data

The anti-inflammatory effects of quinoxaline derivatives are assessed through various in vitro and in vivo models. The following table summarizes representative findings on the inhibition of key inflammatory mediators and enzymes.

| Derivative Type | Target/Model | Inhibition/Effect | Reference Compound | Reference Inhibition |

|---|---|---|---|---|

| Novel Quinoxaline Derivative | COX-2 Inhibition | IC50: 0.85 µM | Celecoxib | IC50: 0.5 µM |

| Quinoxaline 1,4-di-N-oxide | Carrageenan-induced Rat Paw Edema | 41% Inhibition | Indomethacin | 47% Inhibition |

| 4-Methyl-3-oxo-quinoxaline Derivative | EGFR Inhibition | IC50: 0.3 µM | Erlotinib | IC50: 0.1 µM |

Future Research Directions and Challenges

Emerging Synthetic Methodologies for Quinoxalinone Scaffolds

The future of quinoxalinone synthesis lies in the development of more efficient, sustainable, and versatile methodologies. While classical condensation reactions have been foundational, emerging strategies are set to redefine the accessibility and diversity of these scaffolds. nih.gov A primary challenge is to move away from harsh reaction conditions, such as high temperatures and strong acid catalysts, which limit functional group tolerance and generate significant waste. nih.gov

Future research will likely focus on several key areas:

Green Chemistry Approaches: There is a growing emphasis on environmentally benign synthesis. This includes the use of recyclable catalysts, aqueous reaction media, and solvent-free conditions to reduce the environmental impact. nih.govmtieat.org Microwave-assisted synthesis, for example, has gained popularity for its ability to accelerate reactions and improve yields, offering a greener alternative to conventional heating. researchgate.net

Catalytic C-H Functionalization: Direct C-H activation and functionalization are powerful tools for decorating the quinoxalinone core without the need for pre-functionalized starting materials. researchgate.net Developing novel catalytic systems, particularly those using earth-abundant metals like iron or copper, is a significant goal. nih.govresearchgate.net Recent protocols have demonstrated metal-free C-H benzylation and palladium-catalyzed acylation, highlighting a move towards more sustainable and cost-effective transformations. researchgate.net

Photoredox Catalysis: Visible-light-induced reactions represent a mild and powerful method for generating radical intermediates, enabling novel bond formations under ambient conditions. organic-chemistry.orgmdpi.com The application of photoredox catalysis for the alkylation and arylation of quinoxalinones is an expanding field, offering access to a wide range of derivatives. organic-chemistry.org

Novel Reaction Cascades: Designing one-pot, multi-component reactions that assemble the quinoxalinone core in a single, efficient operation is a major objective. frontiersin.org Tandem reactions, such as the visible-light-induced tandem radical intramolecular cyclization/arylation, provide rapid access to complex fused-ring systems. researchgate.net

A summary of emerging synthetic strategies is presented in Table 1.

| Synthetic Strategy | Key Features | Advantages | Representative Catalyst/Condition |

| Green Synthesis | Use of aqueous media, recyclable catalysts, microwave irradiation. nih.govresearchgate.net | Reduced waste, energy efficiency, improved safety. mtieat.org | Water, Lanthanides, Microwave heating. nih.gov |

| C-H Functionalization | Direct modification of the quinoxalinone core. researchgate.net | High atom economy, reduced synthetic steps. | Palladium acetate, Di-tert-butyl peroxide (DTBP). researchgate.net |

| Photocatalysis | Use of visible light to drive reactions. organic-chemistry.orgmdpi.com | Mild conditions, high functional group tolerance, novel reactivity. | Organic dyes, g-C₃N₄. organic-chemistry.orgmdpi.com |

| Domino/Tandem Reactions | Multiple bond-forming events in a single operation. researchgate.netresearchgate.net | Increased molecular complexity, operational simplicity. | Palladium-catalyzed domino radical sulfonylation and alkynylation. researchgate.net |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry is becoming an indispensable tool in the study of quinoxalinone derivatives, enabling the prediction of properties and the rational design of new molecules. researchgate.netmdpi.com The challenge lies in improving the accuracy and predictive power of these models to reduce the reliance on time-consuming and expensive experimental work. frontiersin.org

Future directions in this area include:

Quantum Mechanics (QM) for Mechanistic Insights: Methods like Density Functional Theory (DFT) are crucial for elucidating complex reaction mechanisms, such as the acid-catalyzed rearrangement of quinoxalinones. researchgate.net Future work will involve applying DFT to model transition states and intermediates in novel catalytic cycles, helping to optimize reaction conditions and predict product outcomes. researchgate.net

Machine Learning (ML) and AI: The integration of machine learning and artificial intelligence offers transformative potential. numberanalytics.com Quantitative Structure-Activity Relationship (QSAR) models can be trained on existing data to predict the biological activity or physicochemical properties of new quinoxalinone analogues. frontiersin.org Deep learning can be used for de novo drug design, generating novel molecular structures with desired properties. numberanalytics.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of quinoxalinone derivatives when interacting with biological targets, such as enzymes or receptors. researchgate.net These simulations can predict binding affinities and the stability of ligand-protein complexes, guiding the optimization of drug candidates. researchgate.netmdpi.com

Table 2 highlights key computational methods and their applications in quinoxalinone research.

| Computational Method | Application in Quinoxalinone Research | Key Insights Provided |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, optimizing geometries. researchgate.netresearchgate.net | Transition state energies, reaction pathways, electronic properties. |

| Molecular Docking | Predicting binding modes and affinities to biological targets. researchgate.netmdpi.com | Ligand-protein interactions, binding site identification. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecule-target complexes. researchgate.net | Conformational stability, binding free energy calculations. |

| QSAR/Machine Learning | Predicting biological activity and ADMET properties. frontiersin.orgnumberanalytics.com | Structure-activity relationships, toxicity prediction, lead optimization. |

Exploration of Novel Research Applications in Interdisciplinary Fields

While the pharmacological applications of quinoxalinones are well-documented, significant opportunities exist for their use in other scientific and technological domains. rsc.orgnih.gov A key challenge is to understand and engineer the unique physicochemical properties of these scaffolds for specific functions beyond medicine.

Promising interdisciplinary applications include:

Materials Science: The fused aromatic structure of the quinoxalinone core imparts interesting photophysical properties. rsc.org This makes them candidates for use as fluorescent materials, organic sensitizers in dye-sensitized solar cells (DSSCs), and components in electroluminescent materials and organic light-emitting diodes (OLEDs). rsc.org Future research will focus on tuning the electronic properties of the scaffold through functionalization to optimize performance in these devices.

Agrochemicals: Quinoxaline (B1680401) derivatives have shown potential as agrochemicals. mtieat.org Further exploration could lead to the development of new herbicides, fungicides, or plant growth regulators based on the 3-Amino-6,7-dimethylquinoxalin-2(1H)-one scaffold.

Photocatalysis: Certain quinoxalinone derivatives can act as photocatalysts themselves, driving chemical transformations using light. researchgate.net Their application in promoting synergetic molecular targeting-photo-immunotherapy demonstrates a novel approach that merges materials science with medicine. researchgate.net

Deepening Mechanistic Understanding of Quinoxalinone Transformations

A profound understanding of reaction mechanisms is fundamental to the rational design of new synthetic methods and the prediction of reaction outcomes. researchgate.net Despite progress, the mechanisms of many quinoxalinone transformations, particularly those involving radical or photoredox pathways, are not fully understood. researchgate.netorganic-chemistry.org

Key challenges and research directions include:

Identifying Reaction Intermediates: The direct observation or trapping of transient intermediates, such as radical cations or spiro-quinoxalinone species, is crucial for validating proposed mechanisms. mdpi.comresearchgate.net Advanced spectroscopic techniques combined with computational modeling can provide a clearer picture of the reaction pathway.

Elucidating the Role of Catalysts: Understanding how a catalyst interacts with the substrate at a molecular level is essential for improving its efficiency and selectivity. nih.govresearchgate.net For instance, in acid-catalyzed rearrangements, acetic acid has been shown to act not just as a proton source but also as an efficient proton shuttle. researchgate.net

Kinetic Studies: Detailed kinetic analysis of quinoxalinone-forming reactions can help to determine rate-limiting steps and optimize reaction parameters like temperature, concentration, and catalyst loading.

Exploring Reaction Pathways: Many reactions can proceed through multiple competing pathways. researchgate.net Computational studies, such as DFT calculations, can map out the energy landscapes of different pathways, explaining observed product distributions and regioselectivity. researchgate.netrsc.org For example, DFT has been used to clarify why rearrangements of 3-aroylquinoxalin-2-ones can proceed via either anilide or isocyanate intermediates depending on the nucleophile. researchgate.net

By addressing these challenges, researchers can unlock the full potential of the quinoxalinone scaffold, paving the way for the development of novel compounds with tailored properties for a wide range of applications.

Q & A

Q. What are the recommended synthetic routes for 3-Amino-6,7-dimethylquinoxalin-2(1H)-one?

The compound can be synthesized via alkylation or copper-catalyzed cross-coupling. For example, alkylation of 1-benzyl-6,7-dimethylquinoxalin-2(1H)-one with 1,4-dioxane under basic conditions (K₂CO₃, DMF) yields derivatives with 69% efficiency . Alternatively, copper-catalyzed C–N bond cleavage using 3-aminoindazoles enables cyanoarylation, providing a streamlined approach for functionalization .

Q. How is the crystal structure of this compound determined?

Q. What are common derivatives of this compound, and how are they applied in research?

Derivatives include 3-(β-2-nitrostyryl) analogs, which undergo Pd/CaCO₃-catalyzed hydrogenation to form amino intermediates for cyclization into benzimidazole-quinoline hybrids . Sodium diazosulfonate derivatives are synthesized for studying redox-active properties . Such modifications enable exploration in catalysis and medicinal chemistry.

Advanced Questions

Q. What reaction mechanisms govern the functionalization of this compound?

Key mechanisms include:

- Reductive cyclization : Nitrostyryl-substituted derivatives are reduced to aminostyryl intermediates, which cyclize in acetic acid to form benzimidazole-quinoline systems via intramolecular nucleophilic attack .

- Kostanecki-Robinson reaction : Benzoylated quinoxalinones undergo cyclocondensation to form pyrano[2,3-b]quinoxalines, useful for heterocyclic expansion .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between NMR, MS, and crystallographic data require cross-validation. For example, crystallography (SHELX-refined SXRD) provides unambiguous bond connectivity, while tandem MS/MS clarifies fragmentation patterns. Conflicting hydrogen-bonding motifs in NMR can be resolved via temperature-dependent studies or DFT calculations .

Q. What strategies are used to evaluate the biological activity of derivatives?

- Enzyme inhibition assays : Derivatives like 3-anilino-quinoxalinones are screened against targets (e.g., glycogen phosphorylase) using kinetic assays and IC₅₀ determination .

- Antimicrobial testing : Analogous quinolin-2(1H)-ones are assessed via MIC (minimum inhibitory concentration) assays against bacterial/fungal strains .

- Cellular apoptosis studies : Fluorescent tagging (e.g., enzyme-triggered domino reactions) enables real-time tracking of bioactivity in cell lines .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for alkylation (e.g., K₂CO₃ in DMF) to avoid hydrolysis .

- Crystallography : Use SHELXL for high-resolution refinement; report R-factors (<0.05) and hydrogen-bonding parameters .

- Mechanistic Studies : Employ isotopic labeling (e.g., D₂O in NMR) or trapping experiments to identify intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.